molecular formula C10H8N2O3S B2377242 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 14731-89-6

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2377242
CAS No.: 14731-89-6
M. Wt: 236.25
InChI Key: JFIWJXUSTARLNY-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3-benzodioxole moiety, a privileged structure in pharmacology known for its presence in biologically active compounds , fused with a 1,3,4-oxadiazole ring system where a thiol group provides a key site for further chemical modification and interaction with biological targets. The 1,3,4-oxadiazole scaffold is a well-known heterocycle with a broad spectrum of reported biological activities, and its synthesis is an active area of methodological research in organic chemistry . Researchers can employ various synthetic strategies to access this and similar 1,3,4-oxadiazole derivatives, such as oxidative cyclization of acylhydrazones or metal-free domino protocols, which offer good functional group compatibility . The benzodioxole component is associated with interactions in various enzyme systems; for instance, related compounds have been investigated for their activity as inhibitors, such as phosphoinositide-3-kinase (PI3K) modulators . This makes 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol a valuable precursor or intermediate for developing novel therapeutic agents, enzyme inhibitors, and chemical probes. Its potential applications span across multiple research areas, including the design of enzyme inhibitors, the development of anti-infective agents, and central nervous system-targeting drugs, given the benzodioxole's prevalence in such contexts. This product is intended for research purposes only in laboratory settings. It is strictly for in vitro experiments and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWJXUSTARLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

    Cyclization: Carbon disulfide and a base such as potassium hydroxide.

Major Products

    Oxidation: Disulfides.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

    Cyclization: The target oxadiazole compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol. These compounds are believed to exert their effects by inhibiting key enzymes and growth factors involved in cancer progression.

  • Mechanism of Action : Oxadiazoles can block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Case Study : A recent investigation into the synthesis of new oxadiazole derivatives showed that compounds similar to 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol displayed potent anticancer activity in vitro. The study found that these compounds could significantly reduce cell viability in human cancer cell lines .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

  • Mechanism : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : A study evaluating various oxadiazole derivatives found that certain substitutions on the oxadiazole ring enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria .

Drug Design and Development

The unique structure of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol makes it a valuable scaffold in drug design. The compound's ability to interact with biological targets can be exploited to develop new therapeutics.

Structure–Activity Relationship (SAR)

Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Modifications to the benzodioxole moiety can enhance potency and selectivity against specific targets.

Computational Studies

In silico studies using molecular docking techniques have been employed to predict how 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol interacts with various biological targets. These studies help identify promising candidates for further experimental validation .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with cellular targets that are crucial for cancer cell survival. It may inhibit specific enzymes or disrupt cellular pathways, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity :
  • The benzodioxolylmethyl derivative () showed CTC50 values comparable to cisplatin (5–10 µg/mL) against A549 cells, with selectivity for cancer over normal cells .
  • Trifluoromethylphenyl analogs () exhibited moderate cytotoxicity (CTC50: 15–25 µg/mL), while brominated derivatives (e.g., 5-(4-bromo-2-chlorophenyl)) showed enhanced potency (CTC50: 8–12 µg/mL) .
Antibacterial Activity :
  • Pyridyl-substituted oxadiazole-thiols () demonstrated EC50 values of 7.40–27.26 µg/mL against Xanthomonas oryzae (Xoo), a rice pathogen. Replacing the oxadiazole oxygen with sulfur (e.g., 9a–9d) reduced activity, highlighting the critical role of the oxadiazole ring’s electronic structure .
  • Chlorinated analogs (e.g., 4n, 4o in ) showed superior Gram-negative bacterial inhibition compared to benzodioxolylmethyl derivatives .
Enzyme Inhibition :
  • Piperidine-linked oxadiazoles () inhibited α-chymotrypsin (IC50: 12–45 µM), while pyridyl derivatives () displayed moderate anti-enzymatic activity .

Physicochemical Properties

  • Thermal Stability : 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol decomposes at 506°C, indicating high thermal resistance .
  • Solubility : Benzodioxolylmethyl derivatives are less water-soluble than pyridyl or trifluoromethyl analogs due to increased hydrophobicity .
  • Melting Points : Chlorinated derivatives (e.g., 4n: 156–158°C) generally have higher melting points than fluorinated analogs (e.g., 4w: 166–168°C) .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance bioactivity by increasing electrophilicity and membrane permeability .

Hybridization Strategy: Coupling oxadiazole-thiols with phenothiazine () or indole () moieties improves anticancer activity but may increase cytotoxicity .

Sulfur vs. Oxygen : Replacing the oxadiazole oxygen with sulfur reduces antibacterial potency, as seen in (EC50 increased from 7.40 µg/mL to 12.40 µg/mL) .

Biological Activity

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant case studies and research findings.

The compound has the following chemical formula and properties:

  • Chemical Formula : C10H8N2O3S
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 16766600

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol, exhibit notable antimicrobial properties. A study highlighted the broad spectrum of antimicrobial activity associated with 1,3,4-oxadiazole derivatives against various bacterial strains:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CCandida albicans0.25 µg/mL

This data suggests that oxadiazole derivatives can serve as potential candidates for developing new antimicrobial agents .

Antitubercular Activity

The antitubercular activity of oxadiazole derivatives has also been investigated. For instance, a study demonstrated that certain oxadiazole compounds showed significant inhibitory effects on Mycobacterium tuberculosis:

Compound MIC (against Mtb H37Rv)
Compound D0.25 µg/mL
Compound E0.125 µg/mL

These findings indicate that the incorporation of the oxadiazole ring enhances the efficacy against tuberculosis .

Anticancer Properties

The anticancer potential of 1,3,4-oxadiazole derivatives has been explored in various studies. Compounds with this scaffold have shown cytotoxic effects against different cancer cell lines:

Cell Line Compound IC50 (µM)
MCF-7 (breast cancer)Compound F15
HeLa (cervical cancer)Compound G10

These results suggest that modifications on the oxadiazole ring can lead to enhanced anticancer activity .

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Dhumal et al. synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy against multiple strains. The most potent compounds displayed MIC values significantly lower than standard antibiotics, indicating their potential as alternative treatments for resistant infections .

Case Study 2: Antitubercular Activity

Research led by Parikh et al. focused on the synthesis of substituted oxadiazoles and their evaluation against Mycobacterium tuberculosis. The study identified several compounds with promising antitubercular activity and favorable pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for preparing 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazides with carbon disulfide (CS₂) in basic media. For example:

Hydrazide Preparation : React 1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

Cyclization : Treat the hydrazide with CS₂ and potassium hydroxide (KOH) under reflux, followed by acidification to yield the oxadiazole-thiol derivative.
Key Factors :

  • Base Concentration : Excess KOH accelerates cyclization but may lead to side reactions.
  • Temperature : Reflux conditions (~100°C) optimize cyclization efficiency.
  • Solvent : Ethanol or acetone improves solubility and yield .

Example Yields for Analogous Compounds (from ):

SubstituentYield (%)
2-Chloro-4,5-dimethylphenyl76%
4-Trifluoromethylphenyl86%
2-Chloro-4-(trifluoromethyl)phenyl59%

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) .
  • IR Spectroscopy : Identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and oxadiazole ring vibrations (1600–1650 cm⁻¹) .
  • HPLC : Validates purity (>95%) with retention times between 6–8 minutes under reverse-phase conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the antioxidant potential of this compound, and what methodological considerations are critical?

Methodological Answer: Use in vitro assays to evaluate radical scavenging:

  • DPPH Assay : Measures hydrogen-donating capacity (EC₅₀ values typically 0.32–0.93 mg/mL for oxadiazole-thiols) .
  • H₂O₂ Scavenging : Quantifies ROS neutralization (activity ~89% at 1 mg/mL) .
    Critical Considerations :
  • Standard Controls : Include ascorbic acid or BHT for baseline comparison.
  • Concentration Range : Test 0.1–2.0 mg/mL to establish dose-response curves.
  • Solvent Compatibility : Use DMSO or ethanol at ≤1% to avoid interference.

Q. What computational approaches are employed to predict the vibrational spectra and electronic properties of oxadiazole-thiol derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies. For example, B3LYP/6-31G(d) accurately predicts IR bands (e.g., C-S stretch at 670 cm⁻¹) when scaled by 0.961 .
  • Frontier Molecular Orbital (FMO) Analysis : Determines HOMO-LUMO gaps to assess reactivity (e.g., lower gaps correlate with higher antioxidant activity) .
    Validation : Compare computed spectra with experimental IR data to refine force constants .

Q. How can structural modifications to the benzodioxolmethyl group influence bioactivity, and what strategies optimize selectivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance antimicrobial activity but reduce solubility .
    • Steric Modifications : Para-substituted groups improve enzyme binding (e.g., 4-methylphenyl derivatives show higher Rho kinase inhibition) .
  • SAR Strategies :
    • Scaffold Hopping : Replace benzodioxol with benzothiophene to study ring size effects on cytotoxicity .
    • Metal Complexation : Pd(II) complexes with diphosphine ligands enhance antimicrobial activity (e.g., 18–22 mm inhibition zones) .

Q. How do researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

  • Assay-Specific Variables :
    • pH Sensitivity : Antioxidant activity may vary in acidic vs. neutral conditions (e.g., H₂O₂ scavenging peaks at pH 7.4) .
    • Cellular Uptake : Poor solubility in aqueous media can undercut in vitro results; use surfactants (e.g., Tween-80) .
  • Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) between replicates and assays .

Q. What are the challenges in synthesizing metal complexes with this compound, and how do ligand modifications enhance antimicrobial efficacy?

Methodological Answer:

  • Coordination Challenges : The thiol group binds Pd(II) in a monodentate fashion, requiring excess ligand (2:1 molar ratio) to stabilize complexes .
  • Ligand Optimization :
    • Phosphine Ligands : Diphosphines (dppf) increase lipophilicity, improving membrane penetration .
    • Auxiliary Donors : Triphenylphosphine sulfide enhances redox stability in Pd complexes .
      Example Activity : [Pd(MoxS)₂(dppf)] inhibits S. aureus with a 22 mm zone .

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